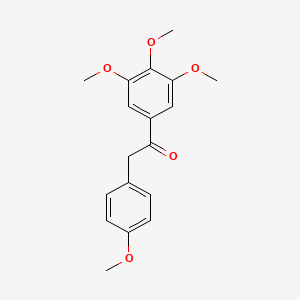![molecular formula C21H29F3N2O4 B11048458 methyl 1-cyclohexyl-4-[(cyclohexylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11048458.png)
methyl 1-cyclohexyl-4-[(cyclohexylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-环己基-4-[(环己基羰基)氨基]-2-甲基-5-氧代-4-(三氟甲基)-4,5-二氢-1H-吡咯-3-羧酸甲酯是一种结构独特的复杂有机化合物,包含吡咯环、环己基和三氟甲基。
准备方法
合成路线和反应条件
1-环己基-4-[(环己基羰基)氨基]-2-甲基-5-氧代-4-(三氟甲基)-4,5-二氢-1H-吡咯-3-羧酸甲酯的合成通常涉及多个步骤,包括吡咯环的形成以及环己基和三氟甲基的引入。合成中常用的试剂包括环己胺、乙酰乙酸甲酯和三氟乙酸酐。反应条件通常涉及使用二氯甲烷等溶剂和三乙胺等催化剂。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化。连续流反应器和自动化合成等技术可用于提高效率和可扩展性。
化学反应分析
反应类型
1-环己基-4-[(环己基羰基)氨基]-2-甲基-5-氧代-4-(三氟甲基)-4,5-二氢-1H-吡咯-3-羧酸甲酯可以进行多种化学反应,包括:
氧化: 该化合物可以氧化形成相应的酮或羧酸。
还原: 还原反应可以将羰基转化为醇。
取代: 亲核取代反应可以将三氟甲基用其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及甲醇钠等亲核试剂。反应条件可能因所需产物而异,但通常涉及控制温度和惰性气氛。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羧酸,而还原可能产生醇。
科学研究应用
1-环己基-4-[(环己基羰基)氨基]-2-甲基-5-氧代-4-(三氟甲基)-4,5-二氢-1H-吡咯-3-羧酸甲酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机制
1-环己基-4-[(环己基羰基)氨基]-2-甲基-5-氧代-4-(三氟甲基)-4,5-二氢-1H-吡咯-3-羧酸甲酯的作用机制涉及其与特定分子靶标和通路的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。确切的分子靶标和通路可能因具体应用和背景而异。
相似化合物的比较
类似化合物
- 4-甲基-1-环己烷羧酸
- 1-甲基-1-环己烷羧酸
独特性
1-环己基-4-[(环己基羰基)氨基]-2-甲基-5-氧代-4-(三氟甲基)-4,5-二氢-1H-吡咯-3-羧酸甲酯之所以独特,是因为它结合了吡咯环、环己基和三氟甲基。这种独特的结构赋予了该化合物特定的化学和生物特性,使其区别于类似化合物。
属性
分子式 |
C21H29F3N2O4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
methyl 4-(cyclohexanecarbonylamino)-1-cyclohexyl-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H29F3N2O4/c1-13-16(18(28)30-2)20(21(22,23)24,25-17(27)14-9-5-3-6-10-14)19(29)26(13)15-11-7-4-8-12-15/h14-15H,3-12H2,1-2H3,(H,25,27) |
InChI 键 |
KHAGNADXVFEGOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=O)N1C2CCCCC2)(C(F)(F)F)NC(=O)C3CCCCC3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11048377.png)

![4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11048386.png)

![Methyl 2-[2-(ethylimino)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-5-yliden]acetate](/img/structure/B11048390.png)
![1-cycloheptyl-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048391.png)
![[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048400.png)

![6-{[(2-aminophenyl)sulfanyl]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11048419.png)
![methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11048423.png)
![[5-amino-4-cyano-2-methyl-2-(propylsulfanyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048425.png)
![12-(4-methoxyphenyl)-4,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8,12-tetraen-2-one](/img/structure/B11048443.png)


